molecular formula C11H14N2O2 B11898191 N~2~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide CAS No. 919996-30-8

N~2~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide

Cat. No.: B11898191
CAS No.: 919996-30-8
M. Wt: 206.24 g/mol
InChI Key: AELDSAYUSCAWMA-UHFFFAOYSA-N
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Description

2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide is an organic compound that features a unique structure combining an indene moiety with an amino and hydroxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxyacetamide Formation: The final step involves the reaction of the amino-indene intermediate with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the indene moiety.

    Reduction: Amine derivatives.

    Substitution: Substituted indene derivatives with various functional groups.

Scientific Research Applications

2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamide group can form hydrogen bonds with active sites, while the indene moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide is unique due to its combination of an indene moiety with both amino and hydroxyacetamide groups, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

919996-30-8

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)-N-hydroxyacetamide

InChI

InChI=1S/C11H14N2O2/c14-11(13-15)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12,15H,5-7H2,(H,13,14)

InChI Key

AELDSAYUSCAWMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NCC(=O)NO

Origin of Product

United States

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